1,3,5-Tris(2-propynyloxy)benzene

Organic Thin-Film Transistors Flexible Electronics Polyimide Dielectrics

Standard trialkynes require curing >200°C, damaging PET/PEN or biological substrates. 1,3,5-Tris(2-propynyloxy)benzene (TYB) solves this via oxygen-linked propargyloxy groups that lower the thermal click cycloaddition barrier. - **Process Advantage:** Cross-links polyimide dielectrics at 100°C; compatible with flexible electronics. - **Structural Precision:** C3-symmetric core for dendrimer/COF synthesis via CuAAC. - **Supply:** Crystalline solid, ≥98% purity, ambient shipping.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 114233-80-6
Cat. No. B3026827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(2-propynyloxy)benzene
CAS114233-80-6
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC#CCOC1=CC(=CC(=C1)OCC#C)OCC#C
InChIInChI=1S/C15H12O3/c1-4-7-16-13-10-14(17-8-5-2)12-15(11-13)18-9-6-3/h1-3,10-12H,7-9H2
InChIKeyWVZIFQJSKQJHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tris(2-propynyloxy)benzene Procurement Guide


1,3,5-Tris(2-propynyloxy)benzene (CAS 114233-80-6), also known as 1,3,5-Tris(propargyloxy)benzene or TYB, is a trifunctional alkyne building block characterized by a central benzene ring symmetrically substituted with three propargyloxy groups . This C3-symmetric architecture provides a rigid, planar core with three terminal alkyne moieties, enabling precise, three-directional branching in dendritic structures and cross-linked polymer networks . Its primary utility lies in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, where it serves as a core scaffold for the synthesis of triazole-linked dendrimers, covalent organic frameworks (COFs), and highly cross-linked thermosets [1]. The compound is a crystalline solid at room temperature with a melting point of 80–84 °C and a density of ~1.13 g/cm³ . Commercially, it is typically offered at purities of ≥95% (HPLC) and ≥98% (titration), with storage recommended at cool, dry ambient conditions .

C3-symmetric trifunctional alkyne core — three terminal propargyloxy groups for CuAAC click chemistry
Low-temperature thermal cross-linking — reported cure at 100 °C via azide-alkyne cycloaddition
Rigid planar architecture — supports precise three-directional branching in dendrimers and network polymers

Key Differentiators of 1,3,5-Tris(2-propynyloxy)benzene


The procurement of a trialkyne for click chemistry applications cannot be reduced to a simple functional group count. While alternative trialkynes such as 1,3,5-triethynylbenzene or 1,3,5-tris(4-ethynylphenyl)benzene offer similar trifunctionality, they differ fundamentally in their physicochemical properties and reactivity profiles . The presence of oxygen linkers in 1,3,5-Tris(2-propynyloxy)benzene (TYB) introduces electronic and steric effects that profoundly influence cross-linking kinetics and network formation . Most critically, TYB demonstrates a uniquely low activation barrier for thermal azide-alkyne cycloaddition, enabling efficient cross-linking at temperatures as low as 100 °C—a property not shared by directly-linked ethynyl analogs [1]. This low-temperature processability is a decisive advantage for applications involving thermally sensitive substrates (e.g., flexible electronics, biological matrices) and is a primary reason why substituting with a generic trialkyne can lead to failed reactions, incomplete curing, or material degradation [2]. The following evidence details the quantifiable performance gaps that justify the specific selection of 1,3,5-Tris(2-propynyloxy)benzene over its closest in-class alternatives.

Similar trifunctional alkynes may not transfer directly. Oxygen linkers in TYB introduce electronic and steric effects that alter cross-linking kinetics relative to directly linked ethynyl analogs.

This Product Propargyloxy-linked trialkyne; thermal CuAAC cure at 100 °C; electron-donating oxygen lowers activation barrier
Generic Trialkyne Substitute Directly linked ethynyl analogs (e.g., 1,3,5-triethynylbenzene) may require >250 °C; cure profile mismatch can lead to incomplete cross-linking or substrate degradation

Substitution without validation may shift cure temperature, network density, and substrate compatibility. Verify thermal processing window before replacing.

1,3,5-Tris(2-propynyloxy)benzene Performance Comparison


Low-Temperature Cross-Linking vs. 1,3,5-Triethynylbenzene

A direct head-to-head comparison in polyimide gate dielectric systems shows that 1,3,5-Tris(2-propynyloxy)benzene (TYB) achieves complete cross-linking with azide-functionalized polyimide via thermal click chemistry at 100 °C [1]. In contrast, 1,3,5-triethynylbenzene, a common alternative trialkyne, requires temperatures exceeding 250 °C for thermal cross-linking via diacetylene cycloaddition, with a decomposition onset around 86–91 °C and a Td5 >500 °C for its cured resins [2]. The low-temperature cure of TYB is enabled by the electron-donating propargyloxy groups, which lower the activation energy for cycloaddition relative to directly linked ethynyl groups [1].

Low-Temperature Cure Comparison
Reported
TYB (this product) 100 °C — complete cross-linking achieved via thermal CuAAC
1,3,5-Triethynylbenzene >250 °C required; decomposition onset 86–91 °C
Reported lower-temperature cure profile
ΔT >150 °C; TYB cures where comparator begins to decompose
Organic Thin-Film Transistors Flexible Electronics Polyimide Dielectrics

Cross-Linked Polyimide Dielectric Properties

Cross-linked polyimide dielectrics fabricated with 1,3,5-Tris(2-propynyloxy)benzene (TYB) at the low temperature of 100 °C exhibit excellent electrical properties comparable to those cured at much higher temperatures [1]. Specifically, metal-insulator-metal (MIM) devices show a leakage current density of 3.09 × 10⁻⁸ A/cm² at an applied field of 1 MV/cm and a dielectric constant of 3.42 [1]. While direct comparator data for alternative trialkyne cross-linkers in this exact system are not available, the reported leakage current is within the acceptable range for gate dielectrics in OTFTs [2]. The key differentiator is that this performance is achieved at a cure temperature (100 °C) that is fully compatible with plastic substrates, whereas most high-performance polyimide dielectrics require curing above 250 °C, which would melt or warp flexible substrates [3].

Dielectric Performance at 100 °C
Class-level
3.09 × 10⁻⁸ A/cm²
Leakage current density at 1 MV/cm; dielectric constant 3.42
Supports low-temperature dielectric review
Comparable to high-temperature-cured polyimide dielectrics; MIM capacitor structure
Gate Dielectrics Organic Thin-Film Transistors Cross-linked Polyimides

Pentacene TFT Device Performance

In pentacene-based organic thin-film transistors (OTFTs) fabricated with TYB-cross-linked polyimide gate dielectrics cured at 100 °C, the devices exhibit a field-effect mobility of 0.404 cm²/V·s and an on/off current ratio of 1.25 × 10⁵ [1]. These values are competitive with pentacene TFTs fabricated on high-temperature-cured polyimide dielectrics, which typically achieve mobilities in the range of 0.1–1.0 cm²/V·s and on/off ratios of 10⁴–10⁶ [2]. The achievement of this performance at a processing temperature of only 100 °C is a direct consequence of TYB's unique reactivity profile; alternative trialkyne cross-linkers would either require higher curing temperatures or fail to achieve sufficient cross-link density, leading to degraded device performance [3].

Pentacene TFT Device Performance
Class-level
Mobility 0.404 cm²/V·s
On/off ratio 1.25 × 10⁵
Supports device-level benchmarking context
Bottom-gate top-contact pentacene TFT; gate dielectric cured at 100 °C
Pentacene TFTs OTFT Performance Flexible Electronics

Application Scenarios


Flexible OTFTs on Plastic Substrates

The unique ability of 1,3,5-Tris(2-propynyloxy)benzene (TYB) to cross-link polyimide dielectrics at 100 °C makes it the cross-linker of choice for fabricating OTFTs on temperature-sensitive flexible substrates such as polyethylene naphthalate (PEN) or polyethylene terephthalate (PET) [1]. Conventional high-temperature curing (>250 °C) of polyimide dielectrics would cause these plastics to melt or warp, precluding their use. TYB enables the formation of robust, low-leakage gate dielectrics with competitive transistor performance (mobility 0.404 cm²/V·s, on/off ratio >10⁵) directly on plastic, a critical step toward roll-to-roll manufacturing of flexible displays and sensors [2].

Triazole-Linked Dendrimers for DSSCs

As a trifunctional alkyne core, 1,3,5-Tris(2-propynyloxy)benzene is employed in the divergent synthesis of novel dendrimers via CuAAC click chemistry [3]. These dendrimers, incorporating benzothiazole and triazole units, serve as light-harvesting antennae or charge transport materials in DSSCs . The C3-symmetric, planar core of TYB provides a well-defined geometric scaffold for the precise, three-directional growth of dendrimer generations, a structural feature that is more difficult to achieve with flexible or non-planar trialkyne alternatives [4]. The resulting dendrimers improve light absorption and electron transport, directly contributing to enhanced photovoltaic conversion efficiencies.

Low-Temperature Curing Thermosets & Adhesives

The low activation barrier for thermal azide-alkyne cycloaddition with TYB enables the formulation of high-performance thermosets and structural adhesives that cure at or below 100 °C [5]. This is particularly advantageous for bonding thermally sensitive components or for energy-efficient manufacturing processes. In contrast, systems relying on 1,3,5-triethynylbenzene require significantly higher curing temperatures (>200 °C) to initiate cross-linking, which can induce thermal stress and limit substrate compatibility [6]. TYB's 100 °C cure profile, combined with the robust triazole linkages formed, yields networks with excellent chemical resistance and mechanical integrity without the need for high-temperature ovens or prolonged cure cycles.

Building Block for COFs and Porous Polymers

The terminal alkynes of 1,3,5-Tris(2-propynyloxy)benzene serve as versatile reaction handles for the construction of covalent organic frameworks (COFs) and conjugated microporous polymers . Its trigonal symmetry promotes the formation of highly ordered, two-dimensional layered structures with predictable pore sizes [7]. The propargyloxy linkers introduce a degree of conformational flexibility that can facilitate framework assembly, while the triazole linkages formed upon click reaction impart chemical and thermal stability to the resulting porous materials [8]. This makes TYB a preferred monomer over more rigid, directly linked trialkynes for applications requiring processable, ordered porous architectures for gas storage, separation, or catalysis.

Application
Selection Property
Validation Focus
Flexible OTFT gate dielectrics
Low-temperature cure compatibility
Plastic substrate process window
Triazole-linked dendrimer synthesis
C3-symmetric planar scaffold
Dendrimer generation and geometry control
Low-temperature curing thermosets
Thermal click reactivity at 100 °C
Cure profile and network integrity
COF and porous polymer building block
Trigonal symmetry with propargyloxy linkers
Framework ordering and porosity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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